Oxocan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Oxocan-5-one consists of a seven-membered ring with an oxygen atom and a carbonyl group . The molecular weight is 128.17 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.17 .Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment Enhancement
Oxocan-5-one, as part of S-1, a novel oral anticancer drug, has shown effectiveness in enhancing the tumor-selective toxicity of 5-fluorouracil (5-FU). The combination of tegafur, gimestat, and this compound in S-1 has demonstrated significant antitumor effects, particularly in patients with advanced gastric cancer (Sakata et al., 1998).
2. Enhanced Therapeutic Efficacy
This compound, in combination with other agents, has been used to enhance the therapeutic efficacy in colon adenocarcinoma treatment. Studies involving oxaliplatin and miRNA-204-5p loaded nanoparticles have shown that incorporating this compound can improve anticancer effects, particularly in CD44 receptor over-expressed cells (Yang et al., 2019).
3. Drug Bioavailability Improvement
Research on oral delivery systems for oxaliplatin and 5-FU, where this compound is a component, has demonstrated improved drug bioavailability. This is particularly evident in nanoemulsions incorporating this compound, which enhance the oral absorption of these drugs, thereby increasing their therapeutic potential (Pangeni et al., 2016).
4. Pharmacokinetics in Impaired Renal Function
This compound's role in the pharmacokinetics of S-1, especially in patients with impaired renal function, has been studied. Its presence affects the clearance and half-life of other components in the drug, necessitating individualized dosing and pharmacokinetic monitoring in such patients (Ikeda et al., 2002).
5. Reduction of Chemotherapy Toxicities
This compound, as part of S-1, has shown potential in reducing the gastrointestinal toxicity of 5-FU without affecting its antitumor activity. This is due to its ability to inhibit the phosphorylation of 5-FU, particularly in the gastrointestinal tract, thus minimizing the side effects while maintaining the drug's effectiveness (Kouchi et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
oxocan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWITMGMTXZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.